1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(17-10-1-2-13-14(8-10)22-9-21-13)18-11-4-6-19-12(7-11)3-5-16-19/h1-8H,9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBVGCRENSGQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Pyrazolopyridine Intermediate: This involves the use of fused heteroaryl halides and palladium-catalyzed amination.
Coupling of Intermediates: The final step involves coupling the benzodioxole and pyrazolopyridine intermediates via a urea linkage using reagents such as isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Mechanism : The piperazine ring is known for its interaction with serotonin receptors, which are pivotal in mood regulation. Compounds with similar structures have been studied for their antidepressant effects.
- Case Study : Research has shown that derivatives of piperazine exhibit significant antidepressant-like effects in animal models, suggesting that this compound may share similar properties.
-
Antitumor Activity :
- Mechanism : The thiophene and oxadiazole components are known to possess cytotoxic properties against cancer cells.
- Case Study : A study conducted on related compounds demonstrated their ability to induce apoptosis in various cancer cell lines, indicating potential for further exploration of this compound's antitumor efficacy.
-
Neuroprotective Effects :
- Mechanism : The compound's structure may allow it to cross the blood-brain barrier, making it a candidate for neuroprotective applications.
- Case Study : Investigations into similar piperazine derivatives have shown protective effects against neurodegenerative diseases in preclinical studies.
Material Science Applications
- Organic Electronics :
- Application : The compound's electronic properties make it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
- Data Table : Comparison of electronic properties with other organic compounds.
| Compound | Band Gap (eV) | Mobility (cm²/V·s) | Application |
|---|---|---|---|
| Compound A | 2.0 | 0.5 | OLED |
| Compound B | 1.8 | 0.7 | OPV |
| 1-(4-(4-Chlorophenyl)piperazin-1-yl)... | TBD | TBD | TBD |
- Sensors :
- Mechanism : The ability of the compound to interact with specific analytes can be utilized in sensor technology.
- Case Study : Similar thiophene-based compounds have been successfully used as sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . The compound binds to tubulin, inhibiting its polymerization and leading to mitotic blockade.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular weight calculated based on structural similarity to .
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[1,5-a]pyridine/quinoline ureas are frequently explored as kinase inhibitors. For example, compound 27 in demonstrated RET/KDR kinase selectivity, suggesting the target compound’s benzodioxol group could similarly modulate kinase affinity.
- Antioxidant Activity : Pyrazolo[1,5-a]pyrimidines with indole moieties () showed antioxidant properties, though urea derivatives like the target compound may prioritize kinase inhibition over redox modulation.
- TRK Kinase Inhibition : Patent highlights pyrazolo[1,5-a]pyrimidines as TRK inhibitors, underscoring the therapeutic relevance of this structural class in oncology.
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea , often referred to in the literature as a derivative of pyrazolo[1,5-a]pyridine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.30 g/mol. The structure features a benzodioxole moiety and a pyrazolo-pyridine unit, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₃ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 1421584-11-3 |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Protein Kinases : Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, binding studies suggest that related compounds exhibit IC50 values in the nanomolar range against CDK4 .
- G Protein-Coupled Receptors (GPCRs) : These compounds may modulate GPCR signaling pathways, influencing intracellular calcium levels and other second messenger systems .
Antiviral and Antimicrobial Properties
Recent studies have explored the anti-virulence potential of similar pyrazolo derivatives against pathogenic bacteria. For example:
- Mono-ADP-ribosyltransferase Inhibition : Compounds have shown efficacy in inhibiting toxins produced by bacteria like Pseudomonas aeruginosa, which utilize ADP-ribosylation as a virulence mechanism. Efficacy was observed with EC50 values ranging from 2.9–16.7 μM for protective effects against these toxins .
Case Study 1: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective effects of pyrazolo derivatives in models of neurodegenerative diseases. The compounds reduced oxidative stress markers and improved neuronal survival rates in culture.
Q & A
Q. Yield Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 80–89% yields reported for analogous pyrazolo[1,5-a]pyridines) .
- Continuous Flow Reactors : Enhance mixing and thermal control for exothermic steps .
What analytical techniques are critical for characterizing this compound’s structure and purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and urea linkage integrity (e.g., δ 8.2–8.5 ppm for pyrazolo[1,5-a]pyridine protons) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between benzodioxole and pyrazolopyridine groups). SHELX programs are standard for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 381.3 g/mol for a related compound) .
- HPLC-PDA : Assesses purity (>95% for pharmacological studies) .
How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Advanced Research Question
- Structural Modifications :
- Assays :
- In Vitro Enzymatic Assays : Screen against kinases or PARG (poly-ADP-ribose glycohydrolase) using fluorescence-based substrates .
- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., IC50 determinations) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PARP family) .
How can contradictions in reported biological activities be resolved?
Advanced Research Question
- Assay Standardization :
- Structural Validation : Ensure compound integrity via LC-MS post-assay to rule out degradation .
- Data Reproducibility : Cross-validate results in ≥3 independent labs using blinded samples .
What strategies improve pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Solubility Enhancement :
- Metabolic Stability :
- Plasma Protein Binding : Measure via equilibrium dialysis; reduce lipophilicity (logP <3) to minimize off-target retention .
How does X-ray crystallography elucidate interaction mechanisms with biological targets?
Advanced Research Question
- Co-crystallization : Soak the compound with purified protein (e.g., PARP1) and solve structures at ≤2.0 Å resolution .
- Hydrogen-Bond Analysis : Identify key interactions (e.g., urea NH with Asp/His residues) .
- Conformational Flexibility : Compare ligand-free and bound states using SHELXL-refined models to assess induced-fit binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
